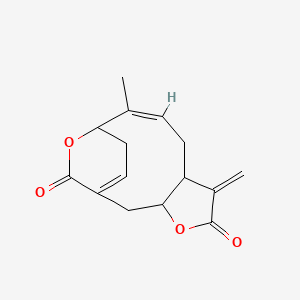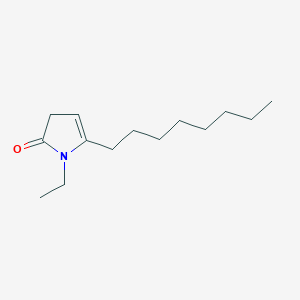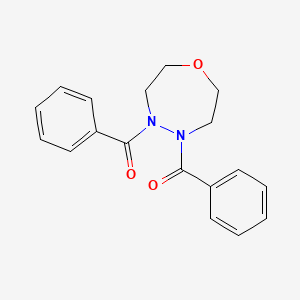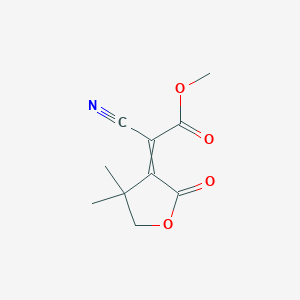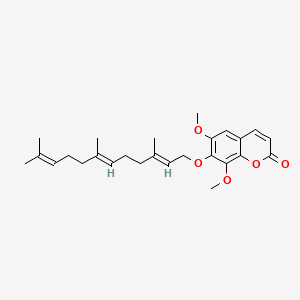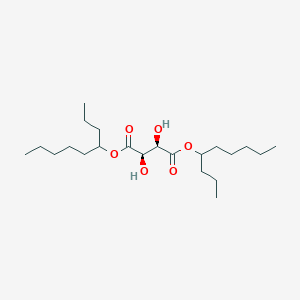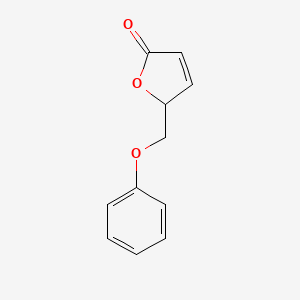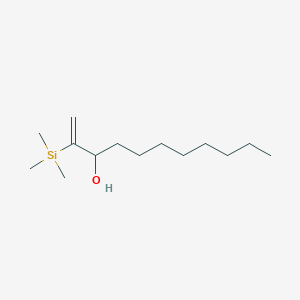
2-(Trimethylsilyl)undec-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)undec-1-EN-3-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to an undec-1-en-3-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated alcohol moiety. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)undec-1-EN-3-OL typically involves the reaction of an appropriate undec-1-en-3-ol precursor with a trimethylsilylating agent. One common method is the reaction of undec-1-en-3-ol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)undec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the unsaturated alcohol to saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of hydroxyl groups or other substituted derivatives.
Applications De Recherche Scientifique
2-(Trimethylsilyl)undec-1-EN-3-OL finds applications in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)undec-1-EN-3-OL involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of alcohols and phenols.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A stronger silylating agent compared to TMSCl.
Trimethylsilyl cyanide (TMSCN): Used in the synthesis of nitriles and other cyanide derivatives.
Uniqueness
2-(Trimethylsilyl)undec-1-EN-3-OL is unique due to its specific combination of an unsaturated alcohol and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
86997-34-4 |
|---|---|
Formule moléculaire |
C14H30OSi |
Poids moléculaire |
242.47 g/mol |
Nom IUPAC |
2-trimethylsilylundec-1-en-3-ol |
InChI |
InChI=1S/C14H30OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h14-15H,2,6-12H2,1,3-5H3 |
Clé InChI |
SJAGVDJNAWWYED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=C)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
